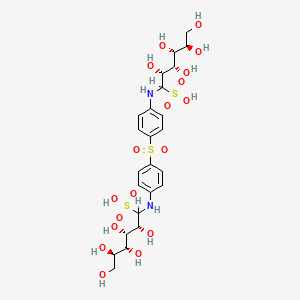
Glucosulfone
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie wird Glucosulfone als Reagenz in verschiedenen Syntheseprozessen verwendet. Seine einzigartige Struktur ermöglicht es ihm, an einer Reihe chemischer Reaktionen teilzunehmen, was es zu einem wertvollen Werkzeug für Forscher macht .
Biologie
In der biologischen Forschung wird this compound auf seine Auswirkungen auf zelluläre Prozesse und sein Potenzial als therapeutisches Mittel untersucht. Seine Fähigkeit, zu Dapsone abgebaut zu werden, macht es besonders interessant für Studien zu Mykobakterieninfektionen .
Medizin
Medizinisch wurde this compound zur Behandlung von Lepra und Tuberkulose eingesetzt.
Industrie
In der Industrie wird this compound bei der Herstellung verschiedener Arzneimittel verwendet. Seine Rolle als Vorläufer von Dapsone macht es zu einer wichtigen Verbindung bei der Herstellung von Medikamenten gegen Mykobakterieninfektionen .
Wirkmechanismus
This compound übt seine Wirkung aus, indem es im Körper zu Dapsone abgebaut wird. Dapsone hemmt die Synthese von Dihydrofolsäure in Bakterien, die für ihr Wachstum und ihre Vermehrung unerlässlich ist. Diese Hemmung erfolgt durch die kompetitive Bindung von Dapsone an das Enzym Dihydrofolat-Synthase, wodurch die Bildung von Dihydrofolsäure verhindert wird .
Wirkmechanismus
Glucosulfone, like other sulfonylureas, exerts its hypoglycemic effects by stimulating insulin secretion from the pancreatic beta-cell. Their primary mechanism of action is to close ATP-sensitive K-channels in the beta-cell plasma membrane, initiating a chain of events which results in insulin release .
Safety and Hazards
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Glucosulfone umfasst die Reaktion von Glucose mit para-Aminophenyl-sulfon. Der Prozess beinhaltet typischerweise die Sulfonierung von Glucose, gefolgt von der Kupplung der sulfonierten Glucose mit para-Aminophenyl-sulfon unter kontrollierten Bedingungen . Die Reaktionsbedingungen erfordern oft bestimmte Temperaturen und pH-Werte, um die korrekte Bildung der Verbindung zu gewährleisten.
Industrielle Produktionsverfahren
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung industrieller Reaktoren und die präzise Kontrolle der Reaktionsparameter, um hohe Ausbeuten und Reinheit zu erzielen. Das Endprodukt wird üblicherweise kristallisiert und durch verschiedene Techniken wie Umkristallisation und Chromatographie gereinigt .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Glucosulfone unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Reduktionsreaktionen können this compound in seine reduzierten Formen umwandeln.
Substitution: Substitutionsreaktionen können an der Sulfongruppe oder am Glucose-Rest auftreten.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.
Substitution: Verschiedene Nucleophile können für Substitutionsreaktionen verwendet werden, abhängig vom gewünschten Produkt.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation zur Bildung von Sulfoxiden und Sulfonen führen, während Reduktion einfachere Sulfonderivate liefern kann .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Dapsone: Die aktive Form von Glucosulfone, die zur Behandlung von Lepra und Dermatitis herpetiformis verwendet wird.
Sulfoxone Sodium: Ein weiteres Sulfonmedikament, das zur Behandlung von Lepra eingesetzt wird.
Sulfamethoxazole: Ein Sulfonamid-Antibiotikum, das in Kombination mit Trimethoprim verwendet wird.
Einzigartigkeit
This compound ist einzigartig in seiner Fähigkeit, zu Dapsone abgebaut zu werden, wodurch eine anhaltende Freisetzung des aktiven therapeutischen Wirkstoffs erfolgt. Diese Eigenschaft macht es besonders wirksam bei der Behandlung chronischer Mykobakterieninfektionen .
Eigenschaften
IUPAC Name |
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-1-[4-[4-[[(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-1-sulfohexyl]amino]phenyl]sulfonylanilino]hexane-1-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36N2O18S3/c27-9-15(29)17(31)19(33)21(35)23(46(39,40)41)25-11-1-5-13(6-2-11)45(37,38)14-7-3-12(4-8-14)26-24(47(42,43)44)22(36)20(34)18(32)16(30)10-28/h1-8,15-36H,9-10H2,(H,39,40,41)(H,42,43,44)/t15-,16-,17-,18-,19+,20+,21-,22-,23?,24?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQQCWHCJRWYRLB-AGNGBHFPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(C(C(C(C(CO)O)O)O)O)S(=O)(=O)O)S(=O)(=O)C2=CC=C(C=C2)NC(C(C(C(C(CO)O)O)O)O)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1NC([C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)S(=O)(=O)O)S(=O)(=O)C2=CC=C(C=C2)NC([C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36N2O18S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
554-18-7 (di-hydrochloride salt) | |
| Record name | Glucosulfone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000551893 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70873667 | |
| Record name | Glucosulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70873667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
736.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
551-89-3, 554-18-7 | |
| Record name | Glucosulfone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000551893 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glucosulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70873667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Glucosulfone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.241 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLUCOSULFONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JX8G4WPC8D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



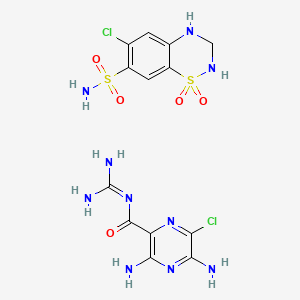

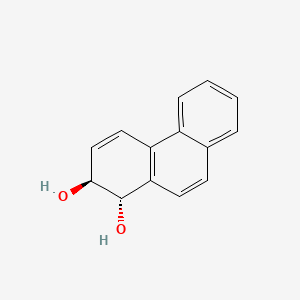
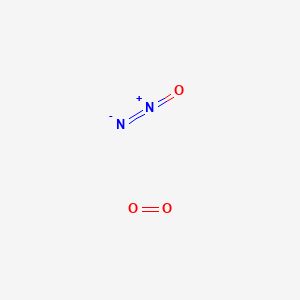
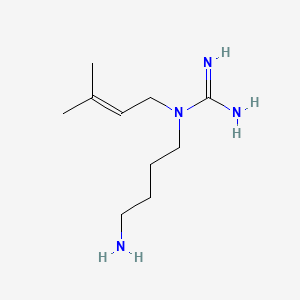
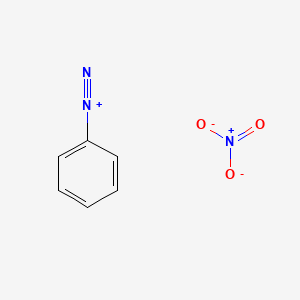

![Dimethyloctadecyl[3-(trimethoxysilyl)propyl]ammonium chloride](/img/structure/B1195673.png)

![1,3,6,8-Tetraazatricyclo[4.4.1.13,8]dodecane](/img/structure/B1195676.png)
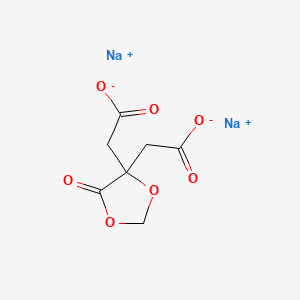
![Pyrazolo[1,5-a]pyridine](/img/structure/B1195680.png)
![(13aS)-3,10-dimethoxy-7-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-7-ium-2,11-diol](/img/structure/B1195681.png)
